Enhanced Lipophilicity (LogP 5.53) vs. Core Pyrazole Scaffold
The compound's calculated LogP of 5.53 dictates superior membrane permeability compared to the unsubstituted pyrazole core or more polar analogs. For instance, the 4-cyano-substituted analog 1,3-di-p-aminophenyl-4-cyano-5-aminopyrazole is expected to have a significantly lower LogP due to the polar nitrile group, directly impacting its distribution profile [1]. This high lipophilicity is a critical parameter for central nervous system (CNS) drug design where crossing the blood-brain barrier is necessary.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 5.53 |
| Comparator Or Baseline | Unsubstituted or polar-substituted pyrazole diamines (e.g., 4-cyano derivatives) are predicted to have LogP <5.53. |
| Quantified Difference | Directionally higher (logP >5 deemed highly lipophilic) . |
| Conditions | In silico calculation (chemsrc.com). |
Why This Matters
A high LogP is a quantifiable metric for procurement when the research goal involves targeting intracellular or CNS targets where passive membrane permeability is a prerequisite.
- [1] DeepDyve. New pyrazole-ring containing diamine monomer with amino and cyano groups, 1,3-di-p-aminophenyl-4-cyano-5-aminopyrazole (PYA), was prepared. (Accessed 2026-04-28). View Source
